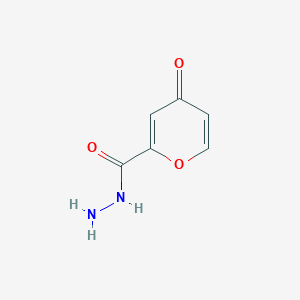
4-Oxo-4H-pyran-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-4H-pyran-2-carbohydrazide is an organic compound with the molecular formula C(_6)H(_6)N(_2)O(_3) It is known for its unique structure, which includes a pyran ring fused with a hydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4H-pyran-2-carbohydrazide typically involves the reaction of 4-oxo-4H-pyran-2-carboxylic acid with hydrazine hydrate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:
4-oxo-4H-pyran-2-carboxylic acid+hydrazine hydrate→this compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4H-pyran-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and hydrogen peroxide (H(_2)O(_2)).
Reduction: Reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the hydrazide group under mild conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydrazides.
Scientific Research Applications
4-Oxo-4H-pyran-2-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Oxo-4H-pyran-2-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The hydrazide group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The pyran ring structure contributes to the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4H-pyran-2,6-dicarboxylic acid: Similar structure but with additional carboxylic acid groups.
5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid: Contains a hydroxyl group, altering its reactivity and applications.
Uniqueness
4-Oxo-4H-pyran-2-carbohydrazide is unique due to its specific combination of a pyran ring and a hydrazide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
99420-78-7 |
|---|---|
Molecular Formula |
C6H6N2O3 |
Molecular Weight |
154.12 g/mol |
IUPAC Name |
4-oxopyran-2-carbohydrazide |
InChI |
InChI=1S/C6H6N2O3/c7-8-6(10)5-3-4(9)1-2-11-5/h1-3H,7H2,(H,8,10) |
InChI Key |
DDRSZASXQJSLSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=CC1=O)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




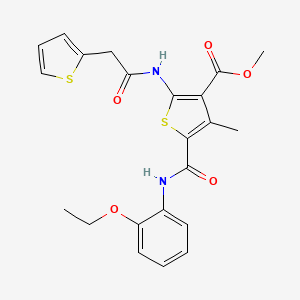
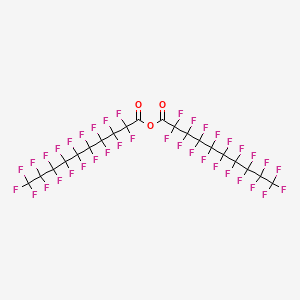
![5-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12078921.png)
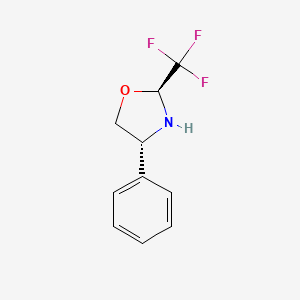
![2-[[5-[2-(2-amino-4-oxo-4a,5,6,7-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]furan-2-carbonyl]amino]pentanedioic acid](/img/structure/B12078934.png)

![3-Ethyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B12078949.png)
![4-Nitro-3',4'-dihydro-[1,2'-binaphthalen]-1'(2'H)-one](/img/structure/B12078951.png)

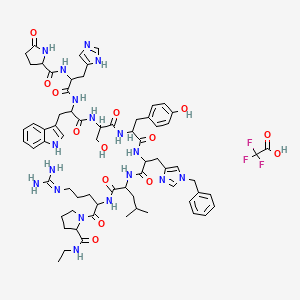

![3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine](/img/structure/B12078971.png)
